ETHYL 2-(MORPHOLIN-4-YL)-5-(THIOPHENE-2-AMIDO)BENZOATE
Overview
Description
Ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(THIOPHENE-2-AMIDO)BENZOATE typically involves a multi-step process:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a halogenated intermediate is reacted with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and benzoate rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(THIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate can be compared with similar compounds such as:
Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Benzoic acid, 4-[(2-thienylcarbonyl)amino]-, 2-(diethylamino)ethyl ester: Similar functional groups but different ester and amine substituents.
The uniqueness of ETHYL 2-(MORPHOLIN-4-YL)-5-(THIOPHENE-2-AMIDO)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-5-(thiophene-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-18(22)14-12-13(19-17(21)16-4-3-11-25-16)5-6-15(14)20-7-9-23-10-8-20/h3-6,11-12H,2,7-10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHWMKNJZFEDEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804444 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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